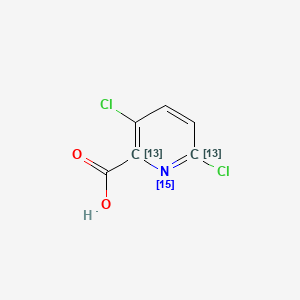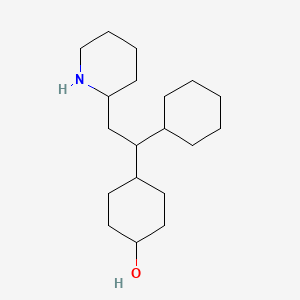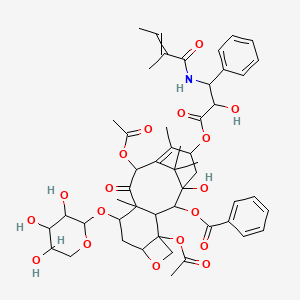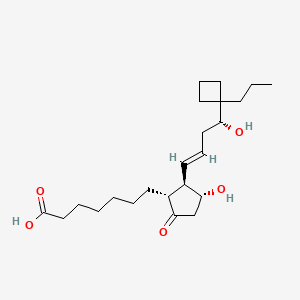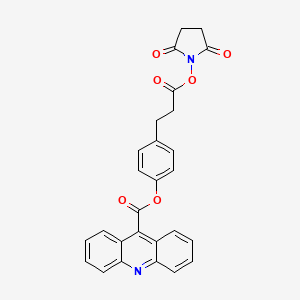
4-(3-((2,5-Dioxopyrrolidin-1-yl)oxy)-3-oxopropyl)phenyl acridine-9-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(3-((2,5-Dioxopyrrolidin-1-yl)oxy)-3-oxopropyl)phenyl acridine-9-carboxylate” is a chemical compound with the formula C27H20N2O6 . It’s available for research purposes .
Physical And Chemical Properties Analysis
The boiling point and other physical and chemical properties of this compound are not specified .科学的研究の応用
Immunoassay Labeling
Desmethyl Acridinium NHS Ester is widely used as a label in immunoassays due to its chemiluminescent properties. It reacts spontaneously with proteins to yield stable, immunoreactive derivatives of high specific activity, making it ideal for sensitive detection methods in diagnostic assays .
Ovarian Cancer Biomarker Detection
This compound has been utilized in a detection system for the determination of human epididymis protein 4 (HE4), a specific biomarker of ovarian cancer. By combining acridinium ester-labeled antibodies with magnetic particles, researchers have developed a more efficient method for cancer biomarker detection .
Molecular Research Probing
Acridinium esters, including Desmethyl Acridinium NHS Ester, are extensively used for oligonucleotide probing and peptide-binding assays in molecular research. Their labeling efficiency and the lack of radioactivity make them suitable for various molecular biology applications .
Chemiluminescence Properties Study
Researchers have investigated the chemiluminescence properties of acridinium esters to understand their potential applications better. These studies contribute to developing new diagnostic methods and enhancing existing ones .
作用機序
Target of Action
Desmethyl Acridinium NHS Ester primarily targets primary amines present in proteins and peptides . These primary amines are often the target of protein labels due to their nucleophilic nature, their propensity to be charged, and their presence at exposed regions of a protein conformation .
Mode of Action
Desmethyl Acridinium NHS Ester is amine-reactive and binds to any primary amino group on proteins/peptides . The compound undergoes a chemiluminescent reaction when exposed to hydrogen peroxide . This reaction involves the formation of a highly strained dioxetane intermediate, which upon elimination of CO2 and emission of light (430 nm), converts to the acridinone .
Biochemical Pathways
The biochemical pathway of Desmethyl Acridinium NHS Ester involves the formation of a stable amide bond between the NHS Ester and amine-containing biomolecules . This reaction occurs in a polar aprotic solvent like DMSO at a pH where the amine is deprotonated .
Pharmacokinetics
The compound is known to be used in receptor-ligand binding assays , suggesting that it may have a role in the detection and quantification of specific biomolecules.
Result of Action
The result of the action of Desmethyl Acridinium NHS Ester is the emission of chemiluminescence . This property makes it useful in various applications, including oligonucleotide probing and peptide-binding assays in molecular research . The emitted light can be detected and quantified, providing a measure of the presence and quantity of the target molecule.
Action Environment
The action of Desmethyl Acridinium NHS Ester is influenced by environmental factors such as pH and the presence of hydrogen peroxide . The chemiluminescent reaction of the compound is triggered by treatment with alkaline peroxide . The reaction is strongly pH-dependent, mainly due to the varying degrees of the protonation of the amine at each pH .
特性
IUPAC Name |
[4-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]phenyl] acridine-9-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2O6/c30-23-14-15-24(31)29(23)35-25(32)16-11-17-9-12-18(13-10-17)34-27(33)26-19-5-1-3-7-21(19)28-22-8-4-2-6-20(22)26/h1-10,12-13H,11,14-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOJMSAFBYZBOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC2=CC=C(C=C2)OC(=O)C3=C4C=CC=CC4=NC5=CC=CC=C53 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675802 |
Source


|
| Record name | 4-{3-[(2,5-Dioxopyrrolidin-1-yl)oxy]-3-oxopropyl}phenyl acridine-9-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87198-87-6 |
Source


|
| Record name | 4-{3-[(2,5-Dioxopyrrolidin-1-yl)oxy]-3-oxopropyl}phenyl acridine-9-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

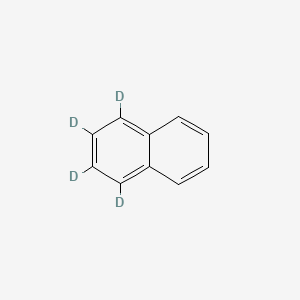
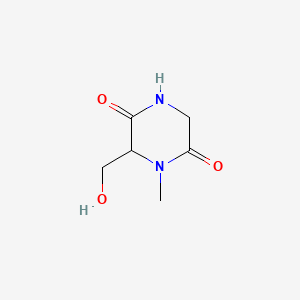
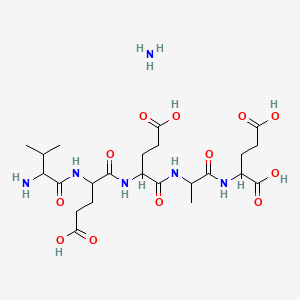
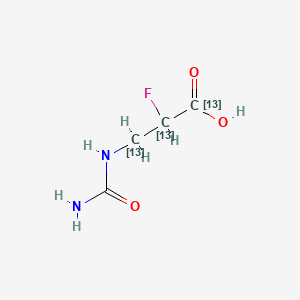
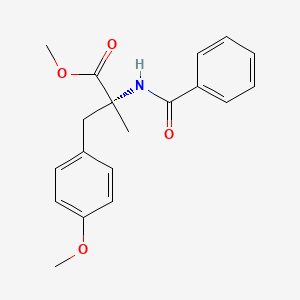
![1-[(2S)-Amino-1-oxo-3-phenylpropyl]pyrrolidine mono(trifluoroacetate)](/img/structure/B564244.png)
